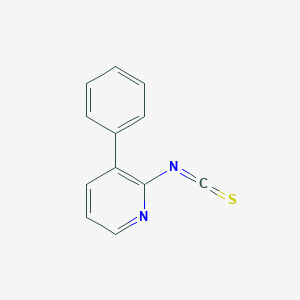

2-Isothiocyanato-3-phenylpyridine

Description

Properties

CAS No. |

61737-22-2 |

|---|---|

Molecular Formula |

C12H8N2S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-isothiocyanato-3-phenylpyridine |

InChI |

InChI=1S/C12H8N2S/c15-9-14-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-8H |

InChI Key |

MWKPKVRNJABIIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives of pyridine compounds, including isothiocyanates, can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of human tumor cells by inducing apoptosis and disrupting cell cycle progression .

Mechanisms of Action

The anticancer activity is often attributed to the ability of these compounds to interact with DNA and proteins involved in cell proliferation. For example, 2-isothiocyanato-3-phenylpyridine may act by forming adducts with cellular macromolecules, leading to cellular stress responses that trigger apoptosis .

Table 1: Cytotoxic Effects of Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 |

| This compound | NCI-H460 (Lung) | 12.3 |

| This compound | SF-268 (Brain) | 8.9 |

Antimicrobial Properties

Additionally, this compound has been explored for its antibacterial properties. Isothiocyanates are known to exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Material Science

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in material science. Research has indicated that such compounds can be used as luminescent probes or sensors due to their ability to absorb and emit light under specific conditions .

Table 2: Photophysical Characteristics

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.75 |

Applications in Solar Cells

Moreover, the incorporation of isothiocyanates into photovoltaic materials has been studied for enhancing solar energy conversion efficiency. Their ability to act as electron donors in dye-sensitized solar cells presents a promising avenue for renewable energy applications .

Agricultural Chemistry

Pest Control Agents

In agricultural chemistry, compounds like this compound are being investigated for their potential as natural pesticides. The isothiocyanate group is known for its ability to repel or kill pests, which could lead to the development of environmentally friendly pest control solutions .

Case Study: Efficacy Against Pests

A recent study evaluated the effectiveness of this compound against common agricultural pests:

Table 3: Efficacy Against Agricultural Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 90 |

| Spider Mites | 200 | 95 |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound undergoes nucleophilic attack at the isothiocyanate carbon atom, forming thiourea or thiol derivatives when reacted with amines or alcohols. This reactivity is typical of isothiocyanates and enables functionalization through straightforward coupling chemistry.

Cyclization Reactions

Under specific conditions, 2-Isothiocyanato-3-phenylpyridine can participate in cyclization processes, leading to heterocyclic or polymeric structures. The mechanism often involves intermediate formation, followed by rearrangement or further reaction to generate complex architectures.

Tandem Cyclization with Organophosphorus Reagents

A notable reaction involves iodine-mediated tandem cyclization with diphenylphosphines or phosphites. The mechanism proceeds through:

-

Nucleophilic addition of the phosphorus nucleophile to the isothiocyanate.

-

Isomerization of the intermediate.

-

Iodocyclization facilitated by molecular iodine (I₂) acting as a π-acid.

-

Intramolecular nucleophilic addition and protodeiodination to yield phosphorylated heterocycles .

Reaction Conditions for Tandem Cyclization

| Parameter | Details |

|---|---|

| Substrate | o-alkynylphenyl isothiocyanate |

| Reagents | Diphenylphosphine/phosphite, I₂, DBU |

| Solvent | Toluene |

| Temperature | 0°C |

| Time | 12 hours |

Reaction with Methyl Methacrylate

Treatment with methyl methacrylate in acetic acid yields a propionate derivative via nucleophilic substitution, incorporating a methyl propionate group .

Reaction with Carbon Disulfide (CS₂)

The compound reacts with CS₂ to form a triazolo-pyridine derivative through cyclization, resulting in a fused heterocyclic structure .

Reaction with Phenyl Isothiocyanate

Further functionalization is possible by reacting with phenyl isothiocyanate to form thiosemicarbazide derivatives , which undergo intramolecular cyclization to generate complex heterocycles .

Characterization Techniques

The structure of This compound is confirmed using:

-

Infrared Spectroscopy (IR) : Detects characteristic isothiocyanate stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) : Identifies aromatic protons and functional group environments.

-

Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Stability

- Electrophilic Reactivity : The -NCS group in this compound reacts with nucleophiles (e.g., amines) to form thiourea derivatives, a property shared with its analogues. However, electron-withdrawing substituents like -CF₃ (in 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile) increase electrophilicity, accelerating reactions with cysteine residues in proteins .

- Thermal Stability : Nickel(II) complexes of furopyridine isothiocyanates exhibit higher thermal stability (>250°C) compared to the parent compound, making them suitable for high-temperature catalytic processes .

Q & A

Q. What are the established synthetic routes for 2-Isothiocyanato-3-phenylpyridine, and how can researchers ensure reproducibility?

The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, 2-amino-3-cyanopyridine derivatives have been synthesized via one-pot reactions catalyzed by ytterbium perfluorooctanoate or in trifluoroethanol solvents . To ensure reproducibility, document all parameters (e.g., solvent purity, reaction time, temperature gradients) and validate intermediates using NMR, HPLC, and mass spectrometry. Cross-reference spectral data with databases like NIST Chemistry WebBook and adhere to protocols emphasizing transparency in reagent handling and equipment calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Given the lack of comprehensive toxicity data for structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine), assume acute toxicity and implement strict controls:

- Use closed-system reactors and local exhaust ventilation to minimize inhalation .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store compounds in inert atmospheres (e.g., argon) at ≤4°C to prevent degradation . Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting a toxicologist .

Q. Which analytical techniques are most effective for characterizing this compound?

Prioritize a multi-technique approach:

- NMR (¹H/¹³C) : Confirm regiochemistry and isothiocyanate group integrity.

- High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

- FT-IR : Identify N=C=S stretching vibrations (~2050–2150 cm⁻¹). Cross-validate results with computational tools (e.g., DFT simulations) and reference spectra from authoritative databases .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing side reactions?

Systematically test variables:

- Catalysts : Compare metal catalysts (e.g., Pd/Cu) vs. organocatalysts for selectivity .

- Solvent polarity : Assess reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature : Perform kinetic studies at 25–80°C to identify decomposition thresholds. Use design-of-experiment (DoE) software to model interactions between variables and identify optimal conditions. Monitor by-products via LC-MS and adjust stoichiometry to suppress undesired pathways .

Q. How should contradictory data on the ecological impact of this compound be addressed?

Current SDS documents lack ecotoxicity data for related pyridines (e.g., bioaccumulation potential, soil mobility) . To resolve contradictions:

Q. What methodologies are recommended for evaluating the bioactivity of this compound in anticancer research?

Follow protocols validated for pyridine derivatives with anticancer potential:

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic studies : Probe interactions with DNA via fluorescence quenching or molecular docking.

- In vivo models : Test efficacy in xenograft mice, monitoring tumor regression and systemic toxicity. Reference studies on 2-amino-3-cyanopyridines, which showed activity dependent on substituent electronic profiles .

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis?

Batch-to-batch variability often arises from inadequate mixing or heat transfer in larger reactors. Mitigate by:

- Using flow chemistry for precise control of residence time and temperature.

- Implementing PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress.

- Validating purity at each scale-up stage via DSC (differential scanning calorimetry) to detect polymorphic changes .

Methodological Frameworks

What criteria should guide the formulation of research questions for novel pyridine derivatives?

Apply the FINER framework :

- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Focus on understudied functional groups (e.g., isothiocyanate vs. thiourea derivatives).

- Ethical : Prioritize compounds with lower predicted ecotoxicity .

- Relevant : Align with trends in medicinal chemistry (e.g., kinase inhibitors) or materials science .

Q. How should researchers design experiments to resolve conflicting spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.